Trimidox
CAS No.: 95933-74-7
Cat. No.: VC0005345
Molecular Formula: C7H8N2O4
Molecular Weight: 184.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 95933-74-7 |
---|---|
Molecular Formula | C7H8N2O4 |
Molecular Weight | 184.15 g/mol |
IUPAC Name | N',3,4,5-tetrahydroxybenzenecarboximidamide |
Standard InChI | InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9) |
Standard InChI Key | MSLJYSGFUMYUDX-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N |
SMILES | C1=C(C=C(C(=C1O)O)O)C(=NO)N |
Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=NO)N |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Pharmacological Profile of Trimidox
Structural and Physicochemical Properties
Trimidox belongs to the class of benzenetriols, characterized by a benzene ring substituted with three hydroxyl groups and an amidoxime functional group. The compound’s canonical SMILES notation () reflects its polyhydroxylated structure, which is critical for its iron-chelating and antioxidant activities . Key physicochemical properties include:
Property | Value |
---|---|
CAS Number | 95933-74-7 |
Molecular Formula | |
Molecular Weight | 184.15 g/mol |
Solubility | ≤20 mg/ml in DMSO; 20 mg/ml in DMF |
Storage Conditions | -20°C |
Purity | ≥98% |
Table 1: Chemical and physical properties of Trimidox .
Mechanism of Action: Ribonucleotide Reductase Inhibition
Ribonucleotide reductase (RR) catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Trimidox inhibits RR by forming a stable complex with the enzyme’s iron-dependent catalytic site, thereby depleting deoxyribonucleotide triphosphate (dNTP) pools essential for DNA replication . This mechanism is particularly effective in cancer cells, where RR activity is elevated to support rapid proliferation . Comparative studies indicate that Trimidox and its analog Didox are more potent RR inhibitors than hydroxyurea, a clinically used RR inhibitor .
Preclinical Anticancer Activity
Induction of Apoptosis in Leukemia Models
In human promyelocytic leukemia HL-60 cells, Trimidox exhibits an IC of 35 μM, inducing apoptosis through caspase activation without altering cell cycle distribution . Similarly, in U937 lymphoma cells, Trimidox (50–100 μM) activates caspase-3 and caspase-9, leading to mitochondrial membrane depolarization and cytochrome c release . The compound’s pro-apoptotic effects are exacerbated under oxidative stress conditions, as it enhances hydrogen peroxide ()-induced DNA damage by stabilizing iron-free radicals .
Modulation of Oxidative Stress
Trimidox demonstrates dual effects on oxidative stress:
-
Pro-Oxidant Activity: By chelating iron, Trimidox disrupts the Fenton reaction, reducing hydroxyl radical () generation and protecting DNA from oxidative damage .
-
Antioxidant Activity: At lower concentrations (10–25 μM), Trimidox scavenges free radicals, as evidenced by its inhibition of lipid peroxidation in U937 cells exposed to tert-butyl hydroperoxide (tBuOOH) .
This duality suggests context-dependent roles in carcinogenesis and chemotherapy, where Trimidox may either prevent DNA damage in pre-neoplastic cells or enhance the cytotoxicity of radiation and pro-oxidant therapies .
Immunosuppressive Properties
Inhibition of T-Cell Proliferation
In allogeneic transplant models, Trimidox suppresses T-cell proliferation by 65–100% at concentrations of 25–50 μM, without significant cytotoxicity (≤15% reduction in viability) . This effect is mediated through RR inhibition, which depletes dNTPs required for clonal expansion during immune activation.
Suppression of Proinflammatory Cytokines
Trimidox (50 μM) reduces interferon-gamma (IFN-γ), interleukin-2 (IL-2), and interleukin-6 (IL-6) production by >90% in anti-CD3ε-stimulated T-cells, comparable to the immunosuppressant cyclosporine A . The table below summarizes key immunomodulatory findings:
Parameter | Effect of Trimidox (50 μM) |
---|---|
T-Cell Proliferation | 100% inhibition |
IFN-γ Production | Undetectable levels |
IL-2 Production | Reduced to basal levels |
Cell Viability | ≥85% retained |
Table 2: Immunosuppressive effects of Trimidox in T-cell cultures .
Resistance Mechanisms and Combinatorial Strategies
Cross-Resistance in Gemcitabine-Resistant Cells
The murine leukemic L1210 10K cell line, resistant to gemcitabine (14,833-fold), exhibits 7.22-fold resistance to Trimidox due to downregulation of deoxycytidine kinase (dCK), an enzyme required for the activation of nucleoside analogs . This highlights the need for prodrug strategies or combination therapies to overcome resistance.
Synergy with Tyrosine Kinase Inhibitors
In HL-60 cells, Trimidox synergizes with tiazofurin, an inosine monophosphate dehydrogenase inhibitor, to enhance differentiation and apoptosis via dual suppression of dNTP and GTP biosynthesis . Such combinations may reduce therapeutic doses and mitigate resistance.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume